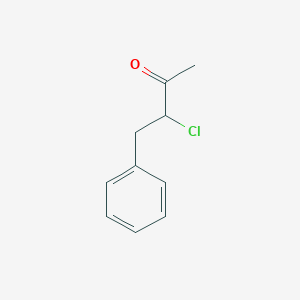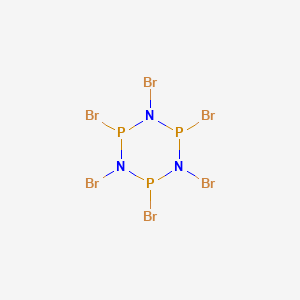
1,5-Bis(aziridin-1-yl)pentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(aziridin-1-yl)pentane-1,5-dione is a chemical compound characterized by the presence of two aziridine rings attached to a pentane-1,5-dione backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(aziridin-1-yl)pentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-diketones with aziridine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(aziridin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aziridines, while oxidation can yield aziridine N-oxides.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(aziridin-1-yl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Wirkmechanismus
The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-dione involves its high reactivity due to the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s cytotoxicity is attributed to its ability to cross-link DNA, thereby inhibiting cell division and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(pyrazol-1-yl)pentane: Similar structure but with pyrazole rings instead of aziridine rings.
1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione: Contains dimethoxyphenyl groups instead of aziridine rings.
Uniqueness
1,5-Bis(aziridin-1-yl)pentane-1,5-dione is unique due to the presence of aziridine rings, which impart high reactivity and potential for cross-linking. This makes it particularly valuable in applications requiring reactive intermediates or cross-linking agents.
Eigenschaften
CAS-Nummer |
21383-80-2 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,5-bis(aziridin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C9H14N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h1-7H2 |
InChI-Schlüssel |
YEHHXQNOPAZGOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)CCCC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
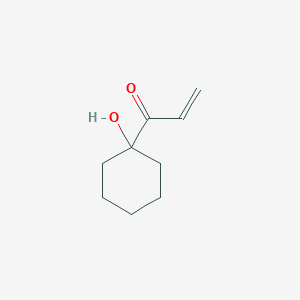
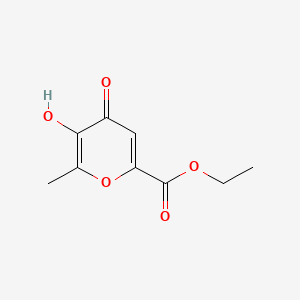
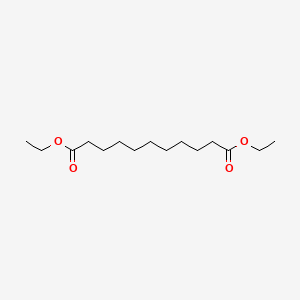

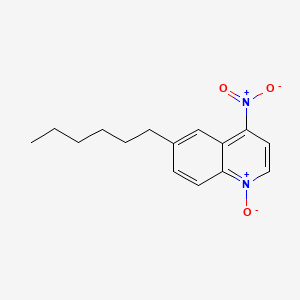
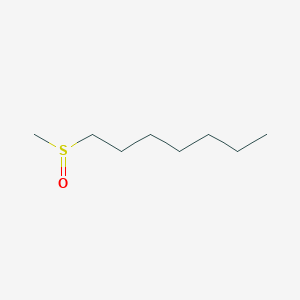
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


